3-(benzenesulfonyl)-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide
Description
3-(benzenesulfonyl)-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c1-14-12-19(27(23,24)18-6-4-3-5-7-18)15(2)20(13-14)28(25,26)22-17-10-8-16(21)9-11-17/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVNGBIICHTXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.
Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with 4-bromoaniline in the presence of a base such as pyridine to form N-(4-bromophenyl)benzenesulfonamide.
Methylation: The final step involves the methylation of the benzenesulfonamide using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the bromophenyl group may enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzenesulfonamide: Lacks the methyl groups, making it less hydrophobic.
3-(benzenesulfonyl)-N-phenyl-2,5-dimethylbenzenesulfonamide: Lacks the bromine atom, potentially altering its biological activity.
N-(4-chlorophenyl)-3-(benzenesulfonyl)-2,5-dimethylbenzenesulfonamide: Contains a chlorine atom instead of bromine, which may affect its reactivity and potency.
Uniqueness
3-(benzenesulfonyl)-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the bromophenyl and dimethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
